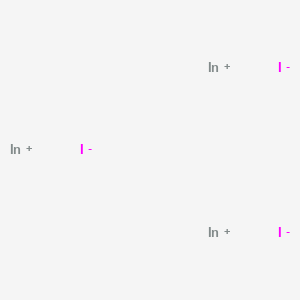

1-acetyl-N-methylpyrrolidine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Acetil-N-metilpirrolidina-2-carboxamida es un compuesto químico con la fórmula molecular C8H14N2O2. Es conocido por sus aplicaciones en diversos campos, incluyendo la industria farmacéutica y la investigación química. El compuesto se caracteriza por su estructura de anillo de pirrolidina, que es un anillo de lactama de cinco miembros con un grupo acetilo y un grupo metilo unidos al átomo de nitrógeno.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La 1-Acetil-N-metilpirrolidina-2-carboxamida se puede sintetizar a través de varios métodos. Un enfoque común implica la acetilación de la N-metilpirrolidina-2-carboxamida utilizando anhídrido acético o cloruro de acetilo en presencia de una base como la piridina. La reacción generalmente ocurre en condiciones suaves y produce el producto deseado con alta pureza .

Métodos de producción industrial: En entornos industriales, la producción de 1-acetil-N-metilpirrolidina-2-carboxamida puede implicar procesos de acetilación a gran escala. Estos procesos están optimizados para la eficiencia y la rentabilidad, utilizando a menudo reactores de flujo continuo y sistemas automatizados para garantizar la calidad constante del producto .

Análisis De Reacciones Químicas

Tipos de reacciones: La 1-acetil-N-metilpirrolidina-2-carboxamida experimenta diversas reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno, lo que lleva a la formación de ácidos carboxílicos correspondientes u otros derivados oxidados.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio, lo que resulta en la formación de aminas o alcoholes.

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio, peróxido de hidrógeno, condiciones ácidas o básicas.

Reducción: Hidruro de litio y aluminio, borohidruro de sodio, condiciones anhidras.

Sustitución: Nucleófilos como aminas, alcoholes o tioles, a menudo en presencia de un catalizador o bajo condiciones de reflujo.

Productos principales formados:

Oxidación: Ácidos carboxílicos, aldehídos o cetonas.

Reducción: Aminas, alcoholes.

Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

La 1-Acetil-N-metilpirrolidina-2-carboxamida tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como un bloque de construcción en la síntesis orgánica, permitiendo la creación de moléculas más complejas para la investigación y el desarrollo.

Biología: El compuesto se utiliza en el estudio de las interacciones enzimáticas y la unión proteína-ligando, proporcionando información sobre los procesos biológicos.

Medicina: Sirve como un precursor para la síntesis de agentes farmacéuticos, particularmente en el desarrollo de fármacos dirigidos a trastornos neurológicos y psiquiátricos.

Industria: El compuesto se emplea en la producción de productos químicos especiales y como un intermedio en la fabricación de agroquímicos y otros productos industriales

Mecanismo De Acción

El mecanismo de acción de la 1-acetil-N-metilpirrolidina-2-carboxamida involucra su interacción con objetivos moleculares específicos. El compuesto se puede unir a enzimas o receptores, modulando su actividad e influyendo en diversas vías bioquímicas. Por ejemplo, en la química medicinal, puede actuar como un inhibidor o activador de ciertas enzimas, afectando así los procesos metabólicos y los resultados terapéuticos .

Compuestos similares:

N-Metilpirrolidina-2-carboxamida: Estructura similar pero carece del grupo acetilo.

1-Acetilpirrolidina-2-carboxamida: Estructura similar pero carece del grupo N-metilo.

N-Acetilpirrolidina: Carece del grupo carboxamida.

Unicidad: La 1-acetil-N-metilpirrolidina-2-carboxamida es única debido a la presencia de ambos grupos acetilo y N-metilo, que confieren propiedades químicas y reactividad específicas. Esta combinación permite interacciones distintas con objetivos biológicos y permite su uso en aplicaciones especializadas .

Comparación Con Compuestos Similares

N-Methylpyrrolidine-2-carboxamide: Similar structure but lacks the acetyl group.

1-Acetylpyrrolidine-2-carboxamide: Similar structure but lacks the N-methyl group.

N-Acetylpyrrolidine: Lacks the carboxamide group.

Uniqueness: 1-Acetyl-N-methylpyrrolidine-2-carboxamide is unique due to the presence of both the acetyl and N-methyl groups, which confer specific chemical properties and reactivity. This combination allows for distinct interactions with biological targets and enables its use in specialized applications .

Propiedades

IUPAC Name |

1-acetyl-N-methylpyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-6(11)10-5-3-4-7(10)8(12)9-2/h7H,3-5H2,1-2H3,(H,9,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPDXFAYSYVRXMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC1C(=O)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10412933 |

Source

|

| Record name | 2-Pyrrolidinecarboxamide, 1-acetyl-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10412933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24847-46-9 |

Source

|

| Record name | 2-Pyrrolidinecarboxamide, 1-acetyl-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10412933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR,7S,8aR)-Tetrahydro-7-methyl-7H-3a,7-epoxyfuro[2,3-d]oxepin-2(3H)-one](/img/structure/B12431364.png)

![5-[3-[5-(2,3-dimethylphenoxy)pyrazin-2-yl]-5-methyl-1,2,4-triazol-4-yl]-1H-pyridin-2-one](/img/structure/B12431370.png)

![[2-(ethylsulfonyl)phenyl][(2S)-4-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpiperazin-1-yl]methanone](/img/structure/B12431389.png)

![1-[2-(1H-Imidazol-4-yl)ethyl]piperazine dihydrochloride](/img/structure/B12431401.png)

![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aS,6bR,12aR)-10-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12431413.png)

![2-[3-(4-Methoxyphenyl)prop-2-enoyl-methylamino]benzoic acid](/img/structure/B12431452.png)